molecular formula C20H19N3O3S2 B6564864 4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 1021264-17-4

4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B6564864
CAS No.: 1021264-17-4
M. Wt: 413.5 g/mol
InChI Key: FDRGPZWLIUYUMF-UHFFFAOYSA-N
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Description

4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.08678382 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-11-3-4-12(2)14(7-11)23-18(21)17(28-20(23)27)19(24)22-9-13-5-6-15-16(8-13)26-10-25-15/h3-8H,9-10,21H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRGPZWLIUYUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(SC2=S)C(=O)NCC3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a thiazole ring and a benzodioxole moiety. Its molecular formula is C18H20N4O3SC_{18}H_{20}N_4O_3S with a molecular weight of approximately 374.5 g/mol. The structural representation highlights the functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H20N4O3SC_{18}H_{20}N_4O_3S
Molecular Weight374.5 g/mol
CAS Number1021264-12-9

Antidiabetic Potential

Recent studies have demonstrated the antidiabetic properties of benzodioxole derivatives, including our compound of interest. For instance, a study investigated various benzodioxole carboxamide derivatives and found that certain compounds exhibited significant inhibition of the enzyme α-amylase, which plays a crucial role in carbohydrate metabolism.

  • In Vitro Studies : The compound showed an IC50 value of 0.85 µM against α-amylase, indicating potent inhibitory activity compared to other known inhibitors like acarbose (IC50 = 2.593 µM) .
  • In Vivo Studies : In streptozotocin-induced diabetic mice models, administration of the compound led to a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays revealed significant cytotoxic effects against various cancer cell lines while maintaining safety profiles for normal cells.

  • Cytotoxicity Assays : The compound displayed IC50 values ranging from 26 µM to 65 µM against different cancer cell lines, suggesting selective cytotoxicity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : By inhibiting α-amylase, the compound reduces glucose absorption from carbohydrates, thus managing blood sugar levels.
  • Cell Cycle Modulation : The compound may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers.

Case Study 1: Antidiabetic Effects in Diabetic Mice

In an experimental setup involving diabetic mice treated with the compound over several weeks:

  • Results : Significant reductions in fasting blood glucose levels were observed.
  • : The results support the potential use of this compound as a therapeutic agent for managing diabetes.

Case Study 2: Anticancer Efficacy in Cell Lines

A separate study evaluated the efficacy of the compound against breast cancer cell lines:

  • Results : The compound inhibited cell proliferation and induced apoptosis.
  • : These findings suggest that the compound could be further developed as an anticancer agent.

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